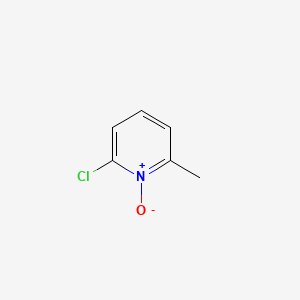

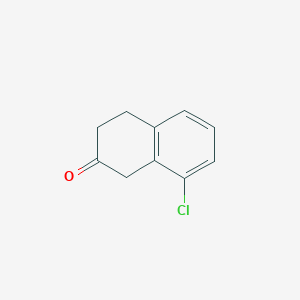

2-(2-Chloro-5-methylphenoxy)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Chloro-5-methylphenoxy)acetohydrazide (2-CMPH) is an important organic compound that has been used in various scientific and industrial applications. Its synthesis method and mechanism of action have been extensively studied, and its biochemical and physiological effects have been studied in detail. 2-CMPH has been used in laboratory experiments to study its advantages and limitations, and to explore its potential applications in the future.

Applications De Recherche Scientifique

Analgesic and Anti-inflammatory Activities

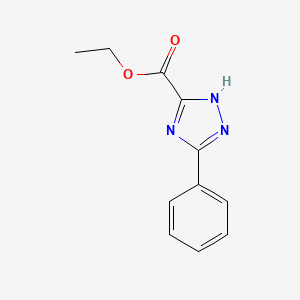

The synthesis and characterization of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, starting from 4-chloro-m-cresol, led to compounds with significant analgesic and anti-inflammatory properties in rodent models. These derivatives demonstrated potent activities, suggesting their potential as therapeutic agents in managing pain and inflammation (Dewangan et al., 2015).

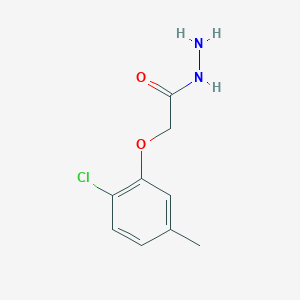

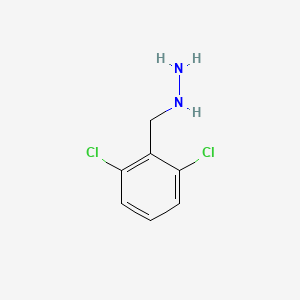

Antimicrobial and Anthelmintic Evaluations

Novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide exhibited antimicrobial properties. These compounds were synthesized and assessed for their antibacterial and antifungal activities, showcasing the potential for treating infections (Fuloria et al., 2009). Additionally, a series of acetohydrazide derivatives were designed for antileishmanial activity, with some compounds showing promising results against Leishmania donovani, a causative agent of leishmaniasis (Ahsan et al., 2016).

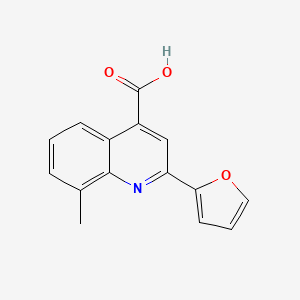

Anticancer Agents

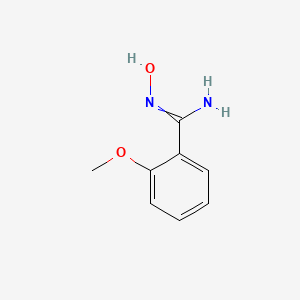

Aryloxyacetic acid hydrazide derivatives were synthesized and evaluated for their anticancer activities. These compounds were tested against various cancer cell lines, including gastric, cervical, and breast cancer cells. Some derivatives showed strong growth inhibition, indicating their potential as anticancer agents (Şenkardeş et al., 2021).

Optical and Nonlinear Optical Properties

The nonlinear optical properties of synthesized hydrazones were explored, revealing their potential for optical device applications. These compounds exhibited promising optical power limiting behavior, which is crucial for developing optical limiters and switches (Naseema et al., 2010).

Analytical Applications

The determination of phenoxy herbicides in water samples was enhanced by a novel method utilizing phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. This technique, applied to detect 4-chloro-2-methylphenoxy acetic acid and its derivatives, underscores the role of 2-(2-Chloro-5-methylphenoxy)acetohydrazide in developing sensitive analytical methods for environmental monitoring (Nuhu et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-(2-Chloro-5-methylphenoxy)acetohydrazide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets .

Mode of Action

The mode of action of This compound As research progresses, more information about how this compound interacts with its targets will become available .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound .

Result of Action

The molecular and cellular effects of This compound As research progresses, these effects will be more clearly defined .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . Specific details about these influences are currently unknown .

Propriétés

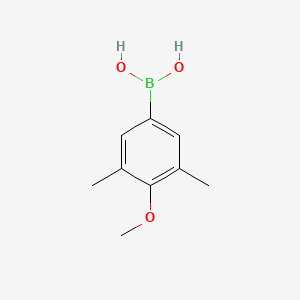

IUPAC Name |

2-(2-chloro-5-methylphenoxy)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-6-2-3-7(10)8(4-6)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURYIYZPXLOZGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001232523 |

Source

|

| Record name | 2-(2-Chloro-5-methylphenoxy)acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588680-02-8 |

Source

|

| Record name | 2-(2-Chloro-5-methylphenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588680-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloro-5-methylphenoxy)acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[(4-chlorobenzyl)amino]-1-(2,5-dichloro-3-thienyl)-2-propen-1-one](/img/structure/B1307904.png)

![5,6-Dihydro-[1,4]dioxine-2-carboxylic acid](/img/structure/B1307921.png)